Lyaline

Description

Properties

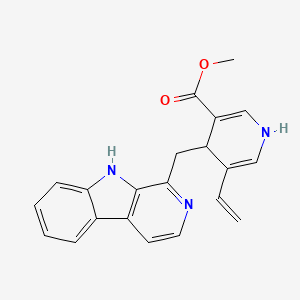

Molecular Formula |

C21H19N3O2 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

methyl 5-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C21H19N3O2/c1-3-13-11-22-12-17(21(25)26-2)16(13)10-19-20-15(8-9-23-19)14-6-4-5-7-18(14)24-20/h3-9,11-12,16,22,24H,1,10H2,2H3 |

InChI Key |

JQGGYOXTWZQQLY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC=C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C |

Synonyms |

lyaline |

Origin of Product |

United States |

Foundational & Exploratory

The Lyaline Conundrum: A Technical Guide to its Structure Elucidation and Revision

For decades, the monoterpene indole alkaloid Lyaline, isolated in 1974 from Pauridiantha lyallii, held a peculiar and ultimately incorrect structural assignment. This technical guide provides an in-depth exploration of the journey to elucidate and ultimately revise the structure of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of natural product chemistry.

The story of this compound is a compelling case study in the evolution of analytical techniques and the importance of rigorous structural verification. The initially proposed structure, a unique harman-1,4-dihydropyridine derivative, was based on limited spectroscopic data available at the time, primarily 1H NMR and Electron Ionization Mass Spectrometry (EIMS).[1][2] However, this proposed structure was met with skepticism due to the inherent instability of N-unsubstituted 4-alkyl-1,4-dihydropyridines, which were unlikely to survive the extraction and isolation procedures.[3]

Decades later, a total synthesis of the proposed structure confirmed these suspicions. The synthetic product proved to be highly unstable, and its spectroscopic data were inconsistent with the limited data reported for the natural isolate.[1][3][4] This discrepancy cast significant doubt on the original structural assignment of this compound.

The definitive breakthrough came with the reinvestigation of the original this compound sample, preserved for 47 years.[1] Modern spectroscopic techniques, including advanced 2D NMR experiments, provided a wealth of data that conclusively refuted the initial structure and established this compound as the first naturally occurring nacycline analogue.[1]

The Path to Structural Revision: A Logical Workflow

The process of revising the structure of this compound followed a systematic and evidence-based approach, as illustrated in the workflow diagram below.

Figure 1: Logical workflow of the this compound structure elucidation and revision process.

Spectroscopic Evidence: A Tale of Two Structures

The revision of this compound's structure hinged on a detailed comparison of the spectroscopic data of the natural product with that of the synthetically prepared, originally proposed structure. The modern analysis of the authentic this compound sample revealed critical discrepancies with the harman-1,4-dihydropyridine framework.[2]

Key Spectroscopic Discrepancies:

| Spectroscopic Feature | Originally Proposed Structure | Revised Nacycline Structure |

| Stability | Highly unstable, prone to fragmentation[1][2] | Stable over 47 years[1] |

| ¹H NMR | Incomplete data, inconsistencies with synthetic compound[2] | Showed characteristic signals for a β-carboline unit, a vinylic side chain, and additional sp3 methines not accounted for in the original structure.[5] |

| ¹³C NMR | Not originally reported | Revealed 21 carbon resonances, including two additional sp3 methines, which was inconsistent with the proposed dihydropyridine structure.[5] |

| 2D NMR (COSY, HSQC, HMBC) | Not available | Established key correlations that defined the pentacyclic nacycline core, including a crucial N-1 to C-21 bond.[5] |

Experimental Protocols

A detailed account of the experimental protocols used in the reinvestigation of this compound is crucial for understanding the basis of the structural revision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The original this compound sample was dissolved in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD) for NMR analysis.[5]

-

Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 2D spectra were used to piece together the connectivity of the molecule, leading to the revised structure.[5]

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: UHPLC-DAD-HRMS² analysis was performed to determine the elemental composition of this compound.[5]

-

Analysis: The analysis revealed a single peak with a mass-to-charge ratio (m/z) corresponding to the molecular formula C₂₁H₁₉N₃O₂, which was consistent with both the original and revised structures but provided an accurate mass for further confirmation.[5]

The Revised Structure and its Biogenetic Implications

The revised structure of this compound established it as the first natural product belonging to the nacycline class of alkaloids. This discovery has significant biogenetic implications, suggesting a plausible pathway from strictosidine, a key precursor in the biosynthesis of many monoterpene indole alkaloids.[1]

Figure 2: Comparison of the originally proposed and revised structures of this compound.

The elucidation and subsequent revision of this compound's structure underscore the critical role of modern analytical methods in natural product chemistry. This case serves as a powerful reminder that structural assignments, particularly those based on limited historical data, should be continuously re-evaluated as new technologies and synthetic methodologies become available. The journey to uncover the true structure of this compound has not only corrected a long-standing error in the scientific literature but has also unveiled a new, naturally occurring alkaloid scaffold, opening new avenues for biosynthesis research and potential drug discovery.

References

The Alkaloid Lyaline: A Comprehensive Technical Guide to its Natural Source, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyaline is a monoterpene indole alkaloid originating from the plant Pauridiantha lyallii. Initially isolated in 1974, its chemical structure was the subject of revision, and has now been correctly identified as the first naturally occurring nacycline analogue. This technical guide provides an in-depth overview of the natural sourcing of this compound, detailed experimental protocols for its extraction and isolation, a summary of its spectroscopic data, and a proposed biosynthetic pathway. The content herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source

The sole identified natural source of the alkaloid this compound is the plant species Pauridiantha lyallii, a member of the Rubiaceae family. This plant is also sometimes referred to in scientific literature by its synonym, Pauridiantha paucinervis. The alkaloid has been isolated from the leaves of this plant.

Extraction and Isolation of this compound: An Experimental Protocol

The following protocol is a comprehensive representation of the methodologies employed for the extraction and isolation of alkaloids from Pauridiantha species, based on established alkaloid extraction principles and information from related studies.

Plant Material Collection and Preparation

-

Collection: The leaves of Pauridiantha lyallii are collected.

-

Drying: The collected leaves are air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Defatting: The powdered plant material is first defatted by maceration or Soxhlet extraction with a nonpolar solvent such as petroleum ether or hexane. This step removes lipids and other nonpolar compounds that may interfere with subsequent isolation steps.

-

Alkaloid Extraction: After defatting, the plant material is subjected to extraction with a polar solvent, typically methanol or ethanol, to extract the alkaloids. This can be achieved through maceration, percolation, or Soxhlet extraction.

-

Acid-Base Extraction:

-

The alcoholic extract is concentrated under reduced pressure.

-

The resulting residue is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly acidic impurities.

-

The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is then repeatedly extracted with an organic solvent such as chloroform or dichloromethane to isolate the free alkaloids.

-

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid extract.

Purification

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved using chromatographic techniques.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound are further purified by pTLC using an appropriate solvent system to yield the pure alkaloid.

Structural Elucidation and Data Presentation

The structure of this compound was initially proposed incorrectly and was later revised based on modern spectroscopic analysis. The correct structure is that of a nacycline monoterpene indole alkaloid.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, which are crucial for its identification and characterization.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| 2 | 136.2 | - |

| 3 | 145.2 | - |

| 5 | 120.9 | 7.55 (d, 8.0) |

| 6 | 122.3 | 7.33 (t, 8.0) |

| 7 | 128.8 | 7.60 (d, 8.0) |

| 8 | 111.8 | 8.30 (s) |

| 9 | 140.1 | - |

| 10 | 121.5 | - |

| 11 | 132.6 | - |

| 12 | 119.7 | 7.28 (t, 8.0) |

| 13 | 122.8 | 7.50 (d, 8.0) |

| 14 | 35.1 | 3.15 (m), 2.90 (m) |

| 15 | 52.8 | 4.10 (m) |

| 16 | 108.8 | 5.35 (s) |

| 17 | 152.1 | 7.45 (s) |

| 18 | 12.1 | 1.85 (d, 7.0) |

| 19 | 129.5 | 5.80 (q, 7.0) |

| 20 | 138.9 | - |

| 21 | 50.2 | 4.50 (d, 6.0) |

| OMe | 56.4 | 3.90 (s) |

Note: The data presented here is a representative compilation based on the revised structure. For definitive assignments, refer to the primary literature.

Biosynthesis of this compound

This compound, being a monoterpene indole alkaloid, is biosynthesized from the precursors tryptamine and secologanin. The key intermediate in this pathway is strictosidine. The formation of the unique nacycline scaffold of this compound is proposed to occur through a series of intramolecular reactions originating from the strictosidine aglycone.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from strictosidine to this compound.

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Biological Activity and Signaling Pathways

Currently, there is a limited body of research on the specific biological activities and mechanisms of action of this compound. However, many monoterpene indole alkaloids exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Given its unique nacycline scaffold, this compound presents an interesting candidate for further pharmacological investigation.

Potential Signaling Pathways for Investigation

Based on the activities of other indole alkaloids, potential signaling pathways that could be modulated by this compound and warrant investigation include:

-

MAPK/ERK Pathway: Many indole alkaloids have been shown to interfere with this pathway, which is crucial for cell proliferation and survival, making it a key target in cancer research.

-

NF-κB Signaling Pathway: This pathway is central to the inflammatory response, and its inhibition by natural products is a common mechanism of anti-inflammatory action.

-

Apoptosis Pathways: Investigation into this compound's ability to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways could reveal potential anticancer properties.

The following diagram illustrates a generalized workflow for investigating the effect of this compound on a cellular signaling pathway.

Caption: Experimental workflow for signaling pathway analysis.

Conclusion

This compound represents a structurally unique monoterpene indole alkaloid with potential for further scientific exploration. This guide provides a comprehensive foundation for researchers interested in its natural sourcing, isolation, and biosynthesis. The detailed protocols and data presented herein are intended to facilitate future research into the pharmacological properties and potential therapeutic applications of this intriguing natural product. Further investigation into its biological activities and mechanism of action is highly encouraged.

A Technical Guide to the Proposed Biosynthesis of Lyaline in Pauridiantha lyallii

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lyaline is a monoterpene indole alkaloid first isolated from the plant Pauridiantha lyallii[1][2]. Initially, its chemical structure was misidentified, but a recent reappraisal has established it as the first naturally occurring nacycline analogue[2]. This structural revision provides a foundation for proposing a scientifically informed biosynthetic pathway. This technical guide outlines a hypothesized biosynthetic pathway for this compound, drawing upon the established biosynthesis of other monoterpene indole alkaloids. Due to the recent structural elucidation, direct experimental data on this compound biosynthesis is limited. Therefore, this document presents a putative pathway to stimulate further research and provides generalized experimental protocols that can be adapted to investigate and validate the proposed steps.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the well-established shikimate and methylerythritol phosphate (MEP) pathways, which provide the precursors for the indole and monoterpene moieties, respectively. The key intermediate, strictosidine, is central to the biosynthesis of a vast array of monoterpene indole alkaloids[2].

1.1. Precursor Synthesis:

-

Indole Moiety (Tryptamine): The shikimate pathway provides the aromatic amino acid tryptophan. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.

-

Monoterpene Moiety (Secologanin): The MEP pathway in the plastids produces geranyl pyrophosphate (GPP). A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, converts GPP into the iridoid secologanin.

1.2. Formation of Strictosidine:

Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor for monoterpene indole alkaloids.

1.3. Post-Strictosidine Modifications:

The revised structure of this compound suggests a unique series of post-strictosidine modifications. While the specific enzymes in Pauridiantha lyallii are yet to be identified, the proposed transformations are based on known enzymatic reactions in alkaloid biosynthesis. This includes deglucosylation by a β-glucosidase, followed by a series of cyclizations and rearrangements to form the characteristic nacycline core of this compound.

Quantitative Data

As of the date of this guide, there is no published quantitative data specifically for the biosynthesis of this compound in Pauridiantha lyallii. The following table provides a template for the types of quantitative data that would be valuable to collect in future research to fully characterize this pathway.

| Parameter | Description | Potential Value | Experimental Approach |

| Enzyme Kinetics (Km, Vmax, kcat) | Kinetic parameters for the enzymes involved in the pathway (e.g., TDC, STR, and downstream enzymes). | Provides insights into the efficiency and regulation of each enzymatic step. | In vitro enzyme assays using purified or recombinant enzymes and varying substrate concentrations. |

| Precursor Incorporation Rates | The rate at which isotopically labeled precursors (e.g., ¹³C-tryptophan, ¹³C-geraniol) are incorporated into this compound. | Confirms the proposed precursors and can indicate rate-limiting steps in the overall pathway. | Isotopic labeling studies followed by mass spectrometry or NMR analysis of extracted this compound. |

| Intermediate Pool Sizes | The concentration of key intermediates (e.g., tryptamine, secologanin, strictosidine) within the plant tissue. | Helps to identify potential bottlenecks and regulatory points in the pathway. | Liquid chromatography-mass spectrometry (LC-MS) based metabolomics of Pauridiantha lyallii extracts. |

| Gene Expression Levels | The transcript abundance of genes encoding the biosynthetic enzymes. | Correlates the expression of biosynthetic genes with this compound accumulation under different conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-sequencing (RNA-Seq) analysis. |

Experimental Protocols

The following are generalized protocols for key experiments that would be instrumental in elucidating and validating the biosynthetic pathway of this compound.

3.1. Isotopic Labeling Studies to Trace Precursor Incorporation

Objective: To confirm the precursors of this compound and to trace the metabolic fate of atoms from precursors into the final product.

Methodology:

-

Precursor Selection: Synthesize or procure isotopically labeled precursors, such as [¹³C₆]-L-tryptophan, [1,2-¹³C₂]-geraniol, or grow plants in a ¹³CO₂ atmosphere for global labeling.

-

Administration: Administer the labeled precursors to Pauridiantha lyallii seedlings or cell cultures. This can be done through feeding solutions, injection, or vacuum infiltration.

-

Incubation: Allow the plant material to metabolize the labeled precursors for a defined period (e.g., 24, 48, 72 hours).

-

Extraction: Harvest the plant tissue, freeze-dry, and grind it. Extract the alkaloids using a suitable solvent system (e.g., methanol/chloroform).

-

Purification: Purify this compound from the crude extract using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Analysis: Analyze the purified this compound using mass spectrometry (MS) to determine the mass shift due to isotope incorporation and nuclear magnetic resonance (NMR) spectroscopy to determine the specific positions of the labeled atoms.

3.2. Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the biosynthesis of this compound.

Methodology:

-

Protein Extraction: Homogenize fresh Pauridiantha lyallii tissue in a suitable extraction buffer to obtain a crude protein extract.

-

Enzyme Assay: For each proposed enzymatic step, set up a reaction mixture containing the crude protein extract, the putative substrate (e.g., tryptophan for TDC activity, tryptamine and secologanin for STR activity), and any necessary cofactors.

-

Product Detection: After incubation, stop the reaction and analyze the mixture for the presence of the expected product using LC-MS or HPLC.

-

Enzyme Purification (Optional): If an enzymatic activity is detected, the responsible enzyme can be purified using protein chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax) of the purified enzyme by varying the substrate concentration and measuring the initial reaction velocity.

Visualizations

4.1. Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolism.

4.2. Experimental Workflow for Isotopic Labeling

Caption: Experimental workflow for isotopic labeling studies.

References

Navigating the Nuances of Nacycline Analogues: A Technical Guide to their Physical and Chemical Characteristics

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the core physical and chemical characteristics of nacycline analogues, a critical class of therapeutic agents. With a focus on providing actionable data and methodologies, this document is an essential resource for professionals engaged in the research, development, and optimization of these compounds. The analogues discussed herein are primarily third-generation tetracyclines, including tigecycline, omadacycline, eravacycline, and sarecycline, which serve as exemplary models for this class.

Executive Summary

The development of novel antibiotic agents is a cornerstone of modern medicine. Nacycline analogues, representing a significant advancement in the tetracycline class, exhibit unique physicochemical properties that underpin their biological activity, pharmacokinetic profiles, and therapeutic efficacy. This guide provides a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to facilitate a deeper understanding and further innovation in this field.

Physicochemical Properties of Nacycline Analogues

The defining characteristics of a drug candidate are intrinsically linked to its physical and chemical properties. These parameters govern solubility, absorption, distribution, metabolism, and excretion (ADME), and ultimately, its therapeutic potential. The following tables summarize the key physicochemical data for prominent nacycline analogues.

Table 1: General Physicochemical Properties

| Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Tigecycline | C29H39N5O8 | 585.65[1] | 164-166 | Orange solid[2] |

| Omadacycline | C29H40N4O7 | 556.6[3] | Not Available | Crystalline solid[4] |

| Eravacycline | C27H31FN4O8 | 558.555[5] | Not Available | Solid powder |

| Sarecycline | C28H34N4O7 | 487.5[6] | Not Available | Yellow to slightly green powder[7] |

Table 2: Solubility and Lipophilicity

| Analogue | Aqueous Solubility | Solubility in Other Solvents | pKa Values | Partition Coefficient (logP/XLogP) |

| Tigecycline | 0.45 mg/mL[1] | DMSO: ≥29.3 mg/mL (with ultrasonic)[8] | 4.50 (Predicted)[2] | 0.66 (cLogP)[1] |

| Omadacycline | Slightly soluble in PBS (pH 7.2)[4] | DMSO: Soluble, then dilute[4] | Not Available | 2.54 (XLogP)[9][10] |

| Eravacycline | Not Available | Not Available | Not Available | 0.79 (XLogP)[11] |

| Sarecycline | Sparingly soluble in water; 226 mg/mL at pH 8.0[7] | Methanol: Sparingly soluble; Ethanol: Slightly soluble[7] | 2.03, 3.30, 7.60, 9.92[7] | -0.51 (XLogP)[6] |

Core Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug development. This section outlines the detailed methodologies for key experiments cited in the characterization of nacycline analogues.

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in an aqueous medium is determined by adding an excess of the solid compound to the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of the nacycline analogue powder.

-

Dissolution: Add the powder to a known volume of purified water (e.g., Milli-Q) in a sealed, clear glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved analogue using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For multi-protic compounds like tetracyclines, multiple pKa values exist. Potentiometric titration or chromatographic methods are commonly employed.

Methodology (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of the nacycline analogue of known concentration in a co-solvent system (e.g., acetonitrile-water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for more accurate determination from the titration data. A study on various tetracyclines utilized potentiometry and liquid chromatography in acetonitrile-water binary mixtures to determine pKa values.[12][13]

Determination of Partition Coefficient (logP)

Principle: The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology (Shake-Flask Method):

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the nacycline analogue in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol to the aqueous solution in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analogue between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification: Determine the concentration of the analogue in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Assessment

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For tetracycline analogues, reversed-phase HPLC is commonly used.

General Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometry (MS) detector.

-

Column: A reversed-phase C18 column is frequently used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M aqueous oxalic acid solution, pH adjusted to 2.0) and organic solvents like methanol and acetonitrile.[14] The composition can be delivered in an isocratic (constant) or gradient (varied) mode.

-

Detection: UV detection at a wavelength where the analogues exhibit strong absorbance (e.g., 253 nm and 350 nm for omadacycline).[4]

-

Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve of known standards. Several studies have detailed HPLC methods for the separation and analysis of tetracycline analogues.[15][16][17][18]

Key Biological and Experimental Pathways

Visualizing complex systems is crucial for understanding the relationships between different components. The following diagrams, rendered in Graphviz DOT language, illustrate the mechanism of action of nacycline analogues and a generalized workflow for their physicochemical characterization.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Nacycline analogues exert their antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.

Caption: Nacycline analogues bind to the 30S ribosomal subunit, blocking protein synthesis.

Experimental Workflow for Physicochemical Characterization

A systematic approach is necessary for the comprehensive characterization of nacycline analogues.

Caption: A generalized workflow for determining the physicochemical properties of nacycline analogues.

Conclusion

The data and methodologies presented in this technical guide provide a foundational understanding of the physical and chemical characteristics of nacycline analogues. By leveraging this information, researchers and drug development professionals can make more informed decisions in the design of new analogues with improved therapeutic profiles. The continued investigation into the structure-property-activity relationships of this important class of antibiotics will be essential in the ongoing battle against infectious diseases.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Tigecycline [pdb101.rcsb.org]

- 2. Tigecycline | 220620-09-7 [chemicalbook.com]

- 3. (4R)-Omadacycline | C29H40N4O7 | CID 59653893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Eravacycline - Wikipedia [en.wikipedia.org]

- 6. sarecycline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. apexbt.com [apexbt.com]

- 9. omadacycline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. omadacycline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. eravacycline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Development of a Simple Extraction Method for Tetracycline Analogues from Bovine Milk [scirp.org]

- 15. HPLC separation of tetracycline analogues: comparison study of laser-based polarimetric detection with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid analysis of tetracycline antibiotics by combined solid phase microextraction/high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

Spectroscopic Data of Lyaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lyaline, a monoterpene indole alkaloid. The structural elucidation of this compound was recently revisited and unambiguously established through modern spectroscopic techniques. This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols used for their acquisition, and presents a logical workflow for the spectroscopic analysis of this natural product.

Core Spectroscopic Data

The structural confirmation of this compound was achieved through extensive 1D and 2D NMR spectroscopy, as well as high-resolution mass spectrometry. The quantitative data are presented below in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were acquired in methanol-d₄ (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (700 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 8.12 | s | |

| 3 | 4.68 | m | |

| 5 | 7.50 | d | 7.8 |

| 6 | 7.22 | ddd | 8.1, 7.1, 1.1 |

| 7 | 7.49 | ddd | 8.2, 7.1, 1.2 |

| 8 | 7.59 | d | 8.1 |

| 14α | 2.15 | m | |

| 14β | 1.95 | m | |

| 15 | 3.20 | m | |

| 16 | 2.95 | m | |

| 17α | 1.85 | m | |

| 17β | 1.75 | m | |

| 18 | 1.25 | d | 6.5 |

| 19 | 5.45 | qd | 6.5, 1.5 |

| 20 | 5.60 | s | |

| 21α | 4.30 | d | 12.0 |

| 21β | 4.10 | d | 12.0 |

Table 2: ¹³C NMR Data of this compound (175 MHz, CD₃OD)

| Position | δ (ppm) |

| 1 | 138.5 |

| 2 | 142.1 |

| 3 | 55.4 |

| 4 | 128.9 |

| 4a | 122.5 |

| 5 | 120.8 |

| 6 | 123.1 |

| 7 | 129.8 |

| 8 | 112.9 |

| 8a | 138.1 |

| 9 | 135.4 |

| 13 | 145.2 |

| 14 | 35.1 |

| 15 | 48.2 |

| 16 | 40.5 |

| 17 | 31.9 |

| 18 | 21.7 |

| 19 | 125.3 |

| 20 | 131.2 |

| 21 | 51.6 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data of this compound

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 321.1965 | 321.1961 | C₂₁H₂₅N₂O |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following sections detail the methodologies employed for the NMR and MS analysis of this compound.

NMR Spectroscopy

Sample Preparation: The sample of this compound was dissolved in methanol-d₄ (CD₃OD) for NMR analysis.

Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker AVANCE III HD 700 MHz spectrometer equipped with a TCI cryoprobe.

Data Acquisition:

-

¹H NMR: Standard pulse sequences were used for the acquisition of one-dimensional proton spectra.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.

-

2D NMR: The structure of this compound was elucidated with the aid of various 2D NMR experiments, including:

-

Correlation Spectroscopy (COSY) to establish ¹H-¹H spin systems.

-

Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond ¹H-¹³C correlations.

-

Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range ¹H-¹³C correlations.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) to ascertain through-space proton-proton proximities, which was critical for determining the relative stereochemistry.

-

Mass Spectrometry

Instrumentation: High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer coupled with a Waters Acquity UPLC I-Class system.

Method:

-

Ionization: Electrospray ionization (ESI) was used in positive ion mode.

-

Analysis: The analysis was performed using Ultra-High-Performance Liquid Chromatography coupled to Diode-Array Detection and a Quadrupole Time-of-Flight mass spectrometer (UHPLC-DAD-QToF). This allowed for the separation of the compound and the acquisition of accurate mass measurements.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow from sample isolation to the final structural elucidation of this compound based on the spectroscopic data.

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides researchers and scientists with the essential spectroscopic data and methodologies for the identification and characterization of this compound. The provided information is critical for further research, including synthetic efforts, biosynthetic studies, and pharmacological investigations of this unique monoterpene indole alkaloid.

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Lyaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyaline, a monoterpene indole alkaloid, stands as a compelling molecule of interest for the scientific community. Originally isolated in 1974 from the Madagascan plant Pauridiantha lyallii, its initially proposed complex chemical structure was the subject of scientific debate for decades. It was not until 2021 that modern spectroscopic analysis of the original sample led to a definitive structural revision, unveiling this compound as the first naturally occurring nacycline analogue. This guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, Pauridiantha paucinervis. It offers a detailed, albeit generalized, experimental protocol for its extraction and purification, summarizes the available quantitative data, and explores potential biological signaling pathways based on the known activities of related alkaloids. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.

Discovery and Natural Source

This compound was first reported in 1974, isolated from the roots of the Rubiaceous plant Pauridiantha lyallii, a species now considered synonymous with Pauridiantha paucinervis.[1][2] This plant is native to Madagascar and holds a place in the region's traditional medicine.[3][4] The initial structural elucidation, based on the spectroscopic techniques of the time, suggested a unique and complex harman-1,4-dihydropyridine scaffold.[1] However, this proposed structure proved to be inconsistent with data from later synthetic attempts.[1] In 2021, a re-examination of the original 1974 sample using advanced spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), led to a conclusive revision of this compound's structure.[1]

Experimental Protocols: Isolation of this compound

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be derived from the successful isolation of other alkaloids from Pauridiantha paucinervis. The following protocol is a representative procedure based on the published isolation of a quinoline derivative from the same plant and general alkaloid extraction techniques.[4] Researchers should note that optimization of this protocol for this compound is likely necessary.

Plant Material and Extraction

-

Plant Material Preparation: The dried and powdered roots of Pauridiantha paucinervis are used as the starting material.

-

Defatting: The powdered plant material is first extracted with a non-polar solvent, such as hexane, to remove fats and waxes. This is typically performed in a Soxhlet apparatus.

-

Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, such as methanol or a chloroform/methanol mixture, to extract the alkaloids. This can be achieved through maceration, percolation, or Soxhlet extraction.[4]

-

Acid-Base Extraction for Enrichment:

-

The crude alkaloid extract is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and weakly acidic impurities.

-

The aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonium hydroxide to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is then repeatedly extracted with a chlorinated solvent like dichloromethane or chloroform to yield a crude alkaloid fraction.

-

Chromatographic Purification

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

Elution: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For instance, a gradient of chloroform and methanol can be used.[4]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using an appropriate solvent system. Alkaloid-containing spots can be visualized under UV light or by using an alkaloid-specific staining reagent such as Dragendorff's reagent.[4]

-

Final Purification: Fractions containing the target compound, this compound, are pooled and may require further purification by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Quantitative Data

Specific quantitative data for the isolation of this compound, such as yield and purity, are not available in the published literature. However, the following table summarizes the quantitative data from the isolation of a quinoline derivative from Pauridiantha paucinervis, which can serve as a reference point for researchers.[4]

| Parameter | Value | Reference |

| Starting Plant Material (Dried Powder) | 3.124 kg | [4] |

| Hexane Extract (Defatting) | 120.7 g | [4] |

| Chloroform Extract (Crude Alkaloids) | 201.5 g | [4] |

| Purified Quinoline Derivative Yield | 14.3 mg | [4] |

Potential Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are currently lacking. However, based on the known biological activities of extracts from Pauridiantha paucinervis and other monoterpene indole alkaloids, potential signaling pathways of interest can be proposed.

Extracts from Pauridiantha paucinervis have demonstrated antioxidant properties.[2][4] Alkaloids are a major class of compounds in this plant.[3] Plant-derived alkaloids are known to exert antioxidant effects through various mechanisms, including the modulation of key signaling pathways that regulate the cellular response to oxidative stress. Two such pathways are the Nrf2 and MAPK signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. Many plant-derived alkaloids have been shown to activate the Nrf2 pathway, thereby enhancing the cell's antioxidant capacity. It is plausible that this compound could act as an activator of this protective pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Chronic inflammation is often linked to oxidative stress, and many anti-inflammatory natural products exert their effects by modulating the MAPK pathway. Given the traditional use of Pauridiantha paucinervis in treating inflammatory conditions and the known anti-inflammatory properties of many indole alkaloids, it is conceivable that this compound could interact with components of the MAPK signaling cascade to produce an anti-inflammatory response.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway: Nrf2 Activation

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

Potential Signaling Pathway: MAPK Inhibition

Caption: Postulated inhibitory effect of this compound on the MAPK pathway.

Conclusion and Future Directions

This compound remains a fascinating and underexplored natural product. Its rediscovery and structural revision have opened new avenues for research. The immediate need is for the development and publication of a validated, high-yield protocol for its isolation from Pauridiantha paucinervis. This would enable the scientific community to access sufficient quantities of pure this compound for comprehensive biological evaluation. Future research should focus on elucidating the pharmacological activities of this compound, including its potential antioxidant, anti-inflammatory, and cytotoxic properties. Investigating its mechanism of action and its effects on specific signaling pathways, such as the Nrf2 and MAPK pathways, will be crucial in determining its therapeutic potential. The journey of this compound from a structurally misidentified alkaloid to a potential therapeutic lead is a testament to the importance of revisiting historical natural products with modern scientific tools.

References

The Architecture of Nature's Pharmacy: A Technical Guide to the Monoterpenoid Indole Alkaloid Family

For Researchers, Scientists, and Drug Development Professionals

The monoterpenoid indole alkaloid (MIA) family represents one of the most structurally diverse and pharmacologically significant classes of plant-derived natural products. Comprising over 2,000 identified compounds, these alkaloids are renowned for their complex chemical architectures and their profound impact on human health.[1] From the potent anticancer agents vincristine and vinblastine to the antihypertensive drug ajmalicine and the anti-addiction compound ibogaine, MIAs are a cornerstone of modern medicine and a fertile ground for future drug discovery.[2][3][4] This technical guide provides an in-depth exploration of the core biosynthetic pathways, pharmacological activities, and experimental methodologies central to the study of this remarkable family of molecules.

The Core Biosynthetic Blueprint: From Primary Metabolism to a Universe of Alkaloids

The intricate biosynthetic journey of MIAs begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole moiety via tryptophan, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid component.[3][5]

The initial committed steps involve the conversion of tryptophan to tryptamine by the enzyme tryptophan decarboxylase (TDC).[5] Concurrently, the MEP pathway generates geranyl diphosphate (GPP), which undergoes a series of enzymatic transformations, including those catalyzed by geraniol-10-hydroxylase (G10H) and secologanin synthase (SLS), to produce the iridoid glucoside secologanin.[1][5]

A pivotal and unifying step in the biosynthesis of virtually all MIAs is the stereospecific Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR), to form strictosidine.[6][7][8] This glucoalkaloid serves as the universal precursor to the vast array of MIA scaffolds.[6] The subsequent hydrolysis of the glucose moiety from strictosidine by strictosidine β-glucosidase (SGD) generates a highly reactive aglycone, which is then channeled into various downstream pathways, leading to the immense structural diversity of the MIA family.[5][9] This diversification gives rise to the principal classes of MIAs, including the Corynanthe, Iboga, and Aspidosperma types.[4]

Pharmacological Significance and Mechanisms of Action

The pharmacological diversity of MIAs is as vast as their structural complexity. Many of these compounds have been developed into life-saving drugs, and their mechanisms of action are subjects of intensive research.

Anticancer Activity: Vincristine and Vinblastine

Vincristine and vinblastine, isolated from Catharanthus roseus, are indispensable in the treatment of various cancers, including leukemias, lymphomas, and testicular cancer.[2][10] Their cytotoxic activity stems from their ability to interact with tubulin, the protein subunit of microtubules.[10][11] By binding to tubulin, these vinca alkaloids inhibit the assembly of microtubules, which are essential components of the mitotic spindle.[10][12] This disruption of microtubule dynamics arrests the cell cycle in the M phase, leading to apoptosis in rapidly dividing cancer cells.[10][12] Although they share a similar mechanism, subtle structural differences between vincristine and vinblastine lead to variations in their clinical efficacy and toxicity profiles.[10]

Antihypertensive Activity: Ajmalicine

Ajmalicine, found in plants of the Rauvolfia and Catharanthus genera, is used in the treatment of hypertension.[13][14] Its primary mechanism of action is the selective antagonism of α1-adrenergic receptors.[13][14] By blocking these receptors on vascular smooth muscle, ajmalicine inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[3]

Anti-addiction Potential: Ibogaine

Ibogaine, an alkaloid from the African shrub Tabernanthe iboga, has garnered significant interest for its potential to treat substance use disorders.[15][16] Its pharmacology is complex, as it interacts with multiple neurotransmitter systems, including dopaminergic, serotonergic, and glutamatergic pathways.[15][17] Ibogaine is thought to "reset" neurochemical pathways disrupted by chronic drug use, leading to a reduction in withdrawal symptoms and cravings.[15] Its effects on neuroplasticity may also contribute to its long-lasting therapeutic benefits.[15]

Other Bioactivities

The MIA family exhibits a wide range of other pharmacological effects, including:

-

Anti-inflammatory: Certain MIAs have shown selective inhibition of cyclooxygenase-2 (COX-2).[18][19]

-

Antimalarial: Quinine, a quinoline-type MIA from Cinchona bark, has been a cornerstone of malaria treatment for centuries.[1]

-

Antimicrobial and Antiviral: Various MIAs have demonstrated activity against a range of pathogens.[6][20]

Quantitative Analysis of Key Monoterpenoid Indole Alkaloids

The concentration of MIAs in their natural sources is often very low, posing a significant challenge for their production. The following tables summarize key quantitative data for prominent MIAs.

| Alkaloid | Plant Source(s) | Typical Yield | Pharmacological Activity | IC50 / Potency |

| Vinblastine | Catharanthus roseus | Extremely low, often cited as trace amounts in the plant.[21] | Anticancer (Antimicrotubule agent)[10][11] | Varies by cell line |

| Vincristine | Catharanthus roseus | Extremely low, present in trace amounts.[21] | Anticancer (Antimicrotubule agent)[10][12] | Varies by cell line |

| Ajmalicine | Rauvolfia serpentina, Catharanthus roseus | Accumulates primarily in roots.[3] | Antihypertensive (α1-adrenergic antagonist)[13] | Binding affinity (α1-adrenergic receptor): 3.30 nM[13] |

| Ibogaine | Tabernanthe iboga | ~0.3% of the root bark weight.[22] | Anti-addiction[15] | Interacts with multiple receptors with moderate to weak affinities.[17] |

| Quinine | Cinchona spp. | Varies by species and location. | Antimalarial | Varies by Plasmodium strain |

| Camptothecin | Camptotheca acuminata | Varies. | Anticancer (Topoisomerase I inhibitor) | Varies by cell line |

Experimental Protocols: Isolation, Purification, and Analysis

The study of MIAs relies on a suite of sophisticated analytical and preparative techniques. The general workflow involves extraction from the plant matrix, followed by purification and structural elucidation.

General Extraction and Isolation Protocol

-

Plant Material Preparation: The relevant plant parts (e.g., leaves, roots) are dried and finely powdered to increase the surface area for extraction.

-

Extraction: The powdered material is typically extracted with an organic solvent, such as methanol or ethanol, often using methods like maceration or sonication.[20][23] The choice of solvent is critical, with methanol generally providing high recovery for the polar MIAs.[24]

-

Acid-Base Partitioning: A common purification step involves acid-base extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base, deprotonating the alkaloids and making them soluble in an organic solvent, into which they are then extracted.

-

Chromatographic Purification: The enriched alkaloid fraction is subjected to one or more chromatographic techniques for the isolation of individual compounds. These methods can include:

-

Column Chromatography: Using stationary phases like silica gel or alumina.[25]

-

High-Performance Liquid Chromatography (HPLC): A highly efficient method for both analytical and preparative-scale separation, often using reversed-phase columns.

-

Solid-Phase Extraction (SPE): A rapid and efficient method for sample clean-up and fractionation.[20][26]

-

Analytical Techniques for Characterization

Once isolated, the structures of MIAs are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) are commonly used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HMBC, HSQC) are essential for elucidating the complex, polycyclic structures of MIAs.

-

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS): This powerful combination allows for the rapid separation, identification, and quantification of MIAs in complex mixtures.[27]

Future Outlook: Engineering Nature's Scaffolds

The low abundance of many valuable MIAs in their native plant sources has driven significant research into metabolic engineering and synthetic biology approaches to enhance their production.[2][21] Efforts are focused on:

-

Heterologous Expression: Engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria to produce strictosidine and other key MIA intermediates.[6][28]

-

Metabolic Engineering in Plants: Overexpressing key biosynthetic genes or downregulating competing pathways in plant cell cultures or whole plants to increase the yield of desired alkaloids.[29]

-

Total Synthesis: The chemical synthesis of complex MIAs, which not only provides an alternative source but also allows for the creation of novel analogs with potentially improved therapeutic properties.[16][30]

The continued exploration of the monoterpenoid indole alkaloid family, from the elucidation of their biosynthetic pathways to the engineering of their production and the discovery of new pharmacological activities, promises to yield a wealth of new medicines and a deeper understanding of the chemical intricacies of the natural world.

References

- 1. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 2. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Strictosidine - Wikipedia [en.wikipedia.org]

- 7. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]

- 11. Vinblastine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Ajmalicine - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]

- 16. UC Davis Researchers Achieve Total Synthesis of Ibogaine | UC Davis [ucdavis.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monoterpenoid Indole Alkaloids from Alstonia yunnanensis and Their Cytotoxic and Anti-inflammatory Activities | MDPI [mdpi.com]

- 20. scielo.br [scielo.br]

- 21. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 29. khu.elsevierpure.com [khu.elsevierpure.com]

- 30. azolifesciences.com [azolifesciences.com]

A Technical Guide to the Chemical Classification of Lyaline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lyaline is a monoterpene indole alkaloid (MIA) originally isolated in 1974 from the roots of the Madagascan plant Pauridiantha paucinervis (formerly Pauridiantha lyallii)[1][2]. For decades, its structure was erroneously believed to be a unique harman-1,4-dihydropyridine derivative[1][2]. However, a 2021 reappraisal using modern spectroscopic techniques on the original sample led to a significant structural revision. This guide provides an in-depth overview of the current and correct chemical classification of this compound, its physicochemical properties, the experimental protocols used for its structural elucidation, and its biosynthetic context. The revised structure establishes this compound as the first naturally occurring nacycline analogue, a finding that substantiates a previously reported chemical reactivity of the key MIA precursor, strictosidine[1][2].

Chemical Classification and Structure

Based on its revised structure, this compound is classified as a monoterpene indole alkaloid . More specifically, it belongs to a novel subclass as the first identified naturally occurring nacycline analogue [1][2].

-

Alkaloid Type: True Alkaloid, as it contains a nitrogen atom within a heterocyclic ring and is derived from an amino acid precursor (tryptophan)[3][4][5].

-

Core Skeleton: The structure features a β-carboline unit derived from tryptamine, linked to a rearranged secologanin-derived monoterpene unit[1]. This linkage forms the distinctive nacycline scaffold.

-

Biosynthetic Precursor: The monoterpene component, which incorporates a nitrogen atom instead of the more common oxygen, suggests a biosynthetic pathway originating from strictosidine[1].

The structural revision was critical, as the initially proposed structure was proven to be highly unstable through total synthesis attempts, and its reported spectroscopic data were inconsistent with the synthesized compound[1][2]. The correct structure was determined through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and other modern analytical methods[1].

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. The computed properties are derived from public chemical databases, and the NMR data are from the 2021 structural reappraisal study[1][6].

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉N₃O₂ | PubChem[6] |

| Molecular Weight | 345.4 g/mol | PubChem[6] |

| Exact Mass | 345.147726857 Da | PubChem[6] |

| IUPAC Name | methyl 5-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-1,4-dihydropyridine-3-carboxylate | PubChem[6] |

| InChI Key | JQGGYOXTWZQQLY-UHFFFAOYSA-N | PubChem[6] |

| Canonical SMILES | COC(=O)C1=CNC=C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C | PubChem[6] |

| XLogP3 | 3.3 | PubChem[6] |

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key Correlations (HMBC, COSY) |

| 2 | 150.1 | - | - |

| 3 | 112.9 | - | - |

| 5 | 128.5 | 8.08 (d, 7.9) | - |

| 6 | 120.0 | 7.30 (ddd, 7.9, 7.1, 1.0) | - |

| 7 | 121.9 | 7.51 (ddd, 8.1, 7.1, 1.1) | - |

| 8 | 111.2 | 7.55 (d, 8.1) | - |

| 9 | 136.4 | - | - |

| 10 | 121.5 | - | - |

| 11 | 132.3 | 8.30 (s) | - |

| 12 | 139.9 | - | - |

| 13 | 141.2 | - | - |

| 14 | 31.2 | 3.15 (dd, 15.1, 4.3), 2.95 (dd, 15.1, 8.9) | COSY with H-15 |

| 15 | 32.5 | 3.01 (m) | COSY with H-14, H-20 |

| 16 | - | 8.38 (br s) | - |

| 17 | - | 5.75 (br s) | - |

| 18 | 135.0 | 6.55 (ddd, 17.5, 10.7, 8.1) | COSY with H-19a, H-19b |

| 19 | 116.1 | 5.25 (d, 17.5), 5.16 (d, 10.7) | COSY with H-18 |

| 20 | 45.4 | 4.25 (m) | COSY with H-15, H-18, H-21 |

| 21 | 63.3 | 6.13 (d, 4.8) | HMBC to C-2, C-13; COSY with H-20 |

| 22 | - | - | - |

| 23 (OMe) | 51.1 | 3.71 (s) | - |

| Data adapted from Le LDB et al., J Nat Prod, 2021.[1][2] |

Experimental Protocols

The structural reappraisal of this compound relied on having access to the original, unique sample isolated in 1974. Modern experimental workflows were central to correcting the structure[1].

General Isolation and Purification Protocol

While the specific 1974 protocol is not detailed in recent literature, a general procedure for isolating indole alkaloids like this compound from plant material (Pauridiantha roots) would follow this workflow:

-

Extraction: The dried and powdered root material is subjected to extraction with a moderately polar solvent, such as methanol or ethanol, often under acidic conditions (e.g., with acetic acid) to protonate and solubilize the alkaloids.

-

Acid-Base Partitioning: The crude extract is concentrated, and an acid-base liquid-liquid extraction is performed. The extract is acidified and washed with a non-polar solvent (e.g., hexane) to remove fats and pigments. The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into a water-immiscible organic solvent like dichloromethane or chloroform.

-

Chromatographic Purification: The resulting enriched alkaloid fraction is subjected to successive chromatographic steps. This typically involves:

-

Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents (e.g., hexane-ethyl acetate mixtures with increasing polarity).

-

Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from the column.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound, often using a reverse-phase column (e.g., C18) with a mobile phase like methanol/water or acetonitrile/water.

-

Structural Elucidation Workflow

The definitive structure of this compound was established using a combination of modern spectroscopic methods.

-

Sample Preparation: A sub-milligram quantity of the purified, original this compound sample was dissolved in deuterated solvents (CDCl₃ and CD₃OD) for NMR analysis[1].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition (C₂₁H₁₉N₃O₂).

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The initial analysis of this compound's ¹H NMR spectrum revealed signals for a β-carboline unit, a vinylic side chain, a methyl ester, and several methine and methylene groups[1]. A key finding was the strongly downfield-shifted methine proton (H-21 at δH 6.13), which was previously mistaken for an aromatic signal[1].

-

¹³C NMR: Determines the number and type of carbon atoms (sp³, sp², sp). The chemical shift of C-21 (δC 63.3) definitively proved it was an sp³ carbon, immediately ruling out the original aromatic/olefinic assignment[1].

-

-

2D NMR Spectroscopy: These experiments were crucial for establishing the final connectivity.

-

COSY (Correlation Spectroscopy): Identified proton-proton (H-H) spin systems, establishing connections like the CH-17–NH–CH-21–CH-20–CH-15–CH₂-14 chain and the placement of the vinyl group at C-20[1].

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2-3 bond) correlations between protons and carbons. Key HMBC cross-peaks from H-21 to carbons C-2 and C-13 were instrumental in establishing the critical N-1–C-21 bond that defines the nacycline core[1].

-

¹H/¹⁵N HMBC: Long-range correlations from protons H-20 and H-21 to the nitrogen atom N-1 provided further validation for the N-1-C-21 linkage[1].

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determined the relative stereochemistry through-space correlations. NOE correlations between H-15/H-20 and H-20/H-21 indicated their syn-facial orientation[1].

Biosynthetic Context

Monoterpene indole alkaloids are biosynthesized from the condensation of tryptamine (from tryptophan) and secologanin (from the terpenoid pathway). This reaction, mediated by strictosidine synthase, forms strictosidine, the universal precursor for this entire class of alkaloids.

The revised structure of this compound, featuring a nitrogen atom (N-17) within the monoterpene-derived portion, strongly suggests a unique post-strictosidine modification. This structure supports a biosynthetic pathway involving the reactivity of strictosidine to form the nacycline core, a chemical transformation that had been postulated but not previously observed in nature[1].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Reappraisal of the Structure of this compound as the First Naturally Occurring Nacycline Monoterpene Indole Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloid - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Alkaloid | Definition, Structure, & Classification | Britannica [britannica.com]

- 6. This compound | C21H19N3O2 | CID 11371381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Nacycline Alkaloids: A Comprehensive Literature Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nacycline alkaloids represent a nascent yet intriguing class of monoterpenoid indole alkaloids. The field has been largely defined by the recent structural reappraisal of lyaline, a natural product isolated from Pauridiantha lyallii. Initially misidentified, its reclassification as the first natural nacycline analogue has opened new avenues for phytochemical and synthetic exploration. This technical guide provides a comprehensive review of the current state of nacycline alkaloid research, focusing on the pivotal case of this compound. It consolidates the available spectroscopic data, outlines the proposed biosynthetic origins, and highlights the significant gaps in the existing literature, particularly concerning biological activity and total synthesis. This document serves as a foundational resource for researchers poised to investigate this promising, yet underexplored, class of natural products.

Introduction

The study of monoterpenoid indole alkaloids has yielded a vast and structurally diverse array of bioactive compounds. Within this large family, the nacycline alkaloids have only recently emerged as a distinct structural class. The impetus for this new classification was the correction of the structure of this compound, an alkaloid first isolated in 1974 from the plant Pauridiantha lyallii (Rubiaceae).[1][2] For decades, this compound was believed to possess a harman-1,4-dihydropyridine framework. However, a total synthesis of this proposed structure revealed significant inconsistencies with the data from the natural isolate, prompting a reinvestigation.[1][2][3] In 2021, a detailed spectroscopic analysis of the original this compound sample led to the revision of its structure, establishing it as the first naturally occurring nacycline analogue.[1][2] This discovery has redefined the landscape of research into Pauridiantha alkaloids and introduced a new scaffold for synthetic and medicinal chemistry.

The Structural Elucidation of this compound: A Case Study

The journey to correctly identify the structure of this compound is a compelling example of the power of modern spectroscopic techniques in natural product chemistry. The initial structural proposal was based on limited 1H NMR and mass spectrometry data. The reinvestigation utilized a suite of advanced 1D and 2D NMR experiments, including HSQC, COSY, HMBC, and NOESY, along with high-resolution mass spectrometry (HRMS).

Spectroscopic Data for the Revised Structure of this compound

The definitive structural revision of this compound was supported by comprehensive spectroscopic analysis. The key 1H and 13C NMR data, as reported by Jagora et al. (2021), are summarized below. These data were crucial in establishing the connectivity and stereochemistry of the nacycline framework.

| Position | δC (ppm) in CDCl3 | δH (ppm) in CDCl3 (J in Hz) |

| 2 | 137.9 | - |

| 3 | 114.7 | - |

| 4 | 128.0 | - |

| 5 | 121.5 | 7.55 (d, 7.9) |

| 6 | 122.1 | 7.33 (ddd, 8.1, 7.0, 1.1) |

| 7 | 119.8 | 7.15 (ddd, 8.1, 7.0, 1.1) |

| 8 | 111.2 | 7.98 (d, 7.9) |

| 9 | - | 8.55 (br s) |

| 10 | 141.2 | - |

| 11 | 134.6 | - |

| 12 | 129.5 | - |

| 13 | 49.5 | 4.15 (dd, 10.9, 4.4) |

| 14 | 34.2 | 2.29 (m), 1.95 (m) |

| 15 | 53.1 | 2.95 (m) |

| 16 | 52.8 | 3.15 (dd, 17.0, 5.8), 2.99 (dd, 17.0, 2.1) |

| 17 | 172.1 | - |

| 18 | 136.2 | 6.70 (ddd, 17.6, 10.8, 10.0) |

| 19 | 116.2 | 5.29 (d, 17.6), 5.25 (d, 10.8) |

| 20 | 40.8 | 2.65 (m) |

| 21 | 63.3 | 6.13 (s) |

| OMe | 51.5 | 3.70 (s) |

Data sourced from J. Nat. Prod. 2021, 84, 9, 2617–2622.

Experimental Protocols for Structural Elucidation

The following experimental details for the spectroscopic analysis of this compound have been reported:

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR spectra were recorded on a Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe. Samples were dissolved in CDCl3 and referenced to the residual solvent signals.

-

High-Resolution Mass Spectrometry (HRMS): HRESIMS data were acquired on a Waters LCT Premier XE time-of-flight mass spectrometer.

-

Polarimetry: Optical rotation was measured on a PerkinElmer 341 polarimeter.

Synthesis of Nacycline Alkaloids

To date, a total synthesis of the revised, correct structure of this compound has not been reported in the peer-reviewed literature. A theoretical retrosynthetic analysis has been proposed, suggesting a pathway involving a Diels-Alder reaction. However, the experimental validation of this route is pending.

The synthesis of the incorrectly proposed structure of this compound was achieved and proved to be unstable, which was a key piece of evidence suggesting the initial structural assignment was flawed.[3] This highlights the critical role of total synthesis in the verification of natural product structures.

Biological Activity and Mechanism of Action

A significant gap exists in the literature concerning the biological activity and mechanism of action of nacycline alkaloids. While other alkaloids isolated from Pauridiantha lyallii, such as quinoline derivatives, have shown antioxidant activity, no specific biological assays have been reported for this compound or other nacycline analogues.[4][5] The research focus has thus far been on the structural chemistry of these compounds. Future investigations are necessary to explore the pharmacological potential of this new class of alkaloids. The lack of biological data means there are currently no known signaling pathways associated with nacycline alkaloids.

Biosynthesis of Nacycline Alkaloids

While the enzymatic machinery is yet to be characterized, a plausible biosynthetic pathway for the formation of the nacycline scaffold has been proposed. This pathway originates from strictosidine, a common precursor for monoterpenoid indole alkaloids.

Caption: Plausible biosynthetic origin of the nacycline scaffold from strictosidine.

Future Directions and Conclusion

The field of nacycline alkaloid research is in its infancy, with the structural revision of this compound serving as the primary catalyst for its emergence. This technical guide has synthesized the currently available information, highlighting the foundational work on the structure of this compound. The significant lacunae in the literature, particularly the absence of data on biological activity, mechanism of action, and total synthesis of the correct structure, represent fertile ground for future research.

Key areas for future investigation include:

-

Total Synthesis: The development of a robust and efficient total synthesis of this compound and other nacycline alkaloids is a critical next step. This will not only confirm the revised structure but also provide access to material for biological screening.

-

Biological Screening: A comprehensive evaluation of the biological activities of nacycline alkaloids is urgently needed. Screening against a wide range of targets could uncover novel therapeutic applications.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the mechanism of action will be crucial for drug development efforts.

-

Isolation of New Analogues: Further phytochemical investigation of Pauridiantha lyallii and related species may lead to the discovery of new nacycline alkaloids with diverse structural features.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lyaline from Pauridiantha lyallii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lyaline is a monoterpene indole alkaloid first isolated from the plant Pauridiantha lyallii (family Rubiaceae).[1] This family of plants is known to be rich in alkaloidal compounds.[3][4] The structure of this compound was a subject of revision, with modern spectroscopic techniques confirming it as the first naturally occurring nacycline analogue.[1] This document provides proposed methods for the extraction and isolation of this compound, intended for laboratory-scale operations. The protocols are based on established principles of natural product chemistry, specifically for alkaloid extraction.[5][6][7]

Proposed Extraction Parameters

Due to the lack of specific quantitative data for this compound extraction in the available literature, the following table outlines proposed starting parameters for the extraction process. These values are based on general alkaloid extraction protocols and should be optimized for Pauridiantha lyallii.

| Parameter | Proposed Value/Range | Notes |

| Plant Material | Dried and finely powdered leaves/stems of Pauridiantha lyallii | Powdering increases the surface area for efficient extraction. |

| Initial Defatting Solvent | n-Hexane | To remove non-polar compounds like fats and waxes.[3] |

| Primary Extraction Method | Soxhlet Extraction or Maceration | Soxhlet is generally more efficient but uses heat, which might degrade thermolabile compounds. Maceration is slower but gentler.[5] |